molecular formula C20H17N3O2S2 B2648061 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 686770-22-9

2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2648061
CAS No.: 686770-22-9
M. Wt: 395.5
InChI Key: RBOIZFAZNUQEIU-UHFFFAOYSA-N
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Description

2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide (CAS: 1427782-89-5; Molecular Formula: C₂₅H₂₀N₄O₂S₂; Molecular Weight: 472.58) is a thienopyrimidine-based compound characterized by a tetrahydrothieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 3 and a thioacetamide-linked phenyl moiety at position 2 . This compound is recognized as a potent inhibitor of Porcupine, a membrane-bound O-acyltransferase essential for WNT protein maturation . Its mechanism involves blocking WNT ligand secretion, making it a candidate for studying developmental biology and diseases driven by aberrant WNT signaling, such as cancer .

Properties

IUPAC Name

2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c24-17(21-14-7-3-1-4-8-14)13-27-20-22-16-11-12-26-18(16)19(25)23(20)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOIZFAZNUQEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide, commonly referred to as IWP-L6 or Porcn Inhibitor III (CAS No. 1427782-89-5), is a synthetic compound that has garnered attention for its biological activities, particularly in inhibiting the Wnt signaling pathway. This pathway plays a crucial role in various cellular processes including cell proliferation, differentiation, and embryonic development.

The compound exhibits the following chemical properties:

  • Molecular Formula : C25H20N4O2S2
  • Molar Mass : 472.58 g/mol
  • Storage Conditions : Recommended storage at 2-8°C .

IWP-L6 functions primarily as a Porcupine (Porcn) inhibitor , which is critical for the acylation of Wnt proteins. By inhibiting this enzyme, IWP-L6 effectively blocks the secretion of Wnt proteins and subsequently disrupts the Wnt signaling pathway. This mechanism has significant implications for cancer treatment and developmental biology.

In Vitro Studies

  • Wnt Pathway Inhibition :
    • IWP-L6 has been shown to block the phosphorylation of Dvl2 (Dishevelled), a key effector in the cytoplasmic Wnt signaling pathway, in HEK293 cells. This inhibition leads to a reduction in Wnt-mediated branching morphogenesis in cultured embryonic kidney cells .
    • The effective concentration (EC50) for this inhibition is reported to be 0.5 nM , indicating high potency .
  • Embryonic Development :
    • In zebrafish embryos, IWP-L6 was observed to inhibit posterior axis formation, a process dependent on Wnt/β-catenin signaling. This highlights its potential as a tool for studying developmental processes and its implications in teratogenicity studies .

In Vivo Studies

In vivo pharmacokinetics reveal that:

  • IWP-L6 remains stable in human plasma for over 24 hours.
  • It demonstrates a half-life of approximately 190 minutes in rat plasma and only 2 minutes in mouse plasma, indicating species-dependent metabolism rates .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of IWP-L6 beyond basic biological activity:

  • Antitumor Activity :
    • The compound's ability to inhibit Wnt signaling has led researchers to investigate its effects on various cancer cell lines. Preliminary results suggest that compounds targeting Wnt signaling pathways can reduce tumor growth and metastasis in preclinical models.
  • Structure-Activity Relationship (SAR) :
    • Ongoing research aims to refine the structure of IWP-L6 and its derivatives to enhance efficacy and selectivity against specific cancer types while minimizing off-target effects .

Tables

PropertyValue
Molecular FormulaC25H20N4O2S2
Molar Mass472.58 g/mol
EC500.5 nM
Stability in Human Plasma>24 hours
Stability in Rat Plasma190 minutes
Stability in Mouse Plasma2 minutes

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. For example:

  • Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in various cancer cell lines by interfering with cell cycle progression and activating pro-apoptotic pathways.

Antimicrobial Properties

Thienopyrimidine derivatives have demonstrated potent antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Certain compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as novel antibacterial agents.

Anti-inflammatory Effects

Some derivatives possess anti-inflammatory characteristics:

  • Cytokine Inhibition : These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.

Comparative Analysis of Biological Activities

Compound TypeBiological ActivityMechanism of Action
ThienopyrimidineAnticancerInduction of apoptosis, cell cycle arrest
Thienopyrimidine derivativesAntimicrobialInhibition of nucleic acid synthesis
Thienopyrimidine analogsAnti-inflammatoryInhibition of COX and pro-inflammatory cytokines

Anticancer Activity Study

A study published in the Journal of Medicinal Chemistry evaluated various thienopyrimidine derivatives against breast cancer cell lines. Results indicated that specific modifications at the thieno and pyrimidine rings significantly enhanced cytotoxicity.

Antimicrobial Evaluation

Research featured in the European Journal of Medicinal Chemistry highlighted that certain thienopyrimidine compounds exhibited substantial activity against MRSA, emphasizing their potential as effective antibacterial agents.

Inflammation Model

In an animal model assessing inflammation, a thienopyrimidine derivative was shown to significantly reduce edema and inflammatory markers compared to control groups, indicating its therapeutic potential in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thieno[3,2-d]pyrimidin-4-one Family

Table 1: Key Structural and Functional Differences

Compound Name Substituents (R₁, R₂) Molecular Weight CAS Number Primary Target/Activity
Target Compound (N-phenylacetamide) R₁: Phenyl; R₂: Phenyl 472.58 1427782-89-5 Porcupine (WNT inhibition)
IWP2 (N-(6-methylbenzo[d]thiazol-2-yl)acetamide) R₁: Phenyl; R₂: 6-Methylbenzothiazol-2-yl 466.58 686770-61-6 Porcupine (WNT inhibition)
IWP3 (N-(6-methylbenzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-2-ylthio)acetamide) R₁: 4-Fluorophenyl; R₂: 6-Methylbenzothiazol-2-yl 500.56 687561-60-0 Porcupine (WNT inhibition)
G1-4 (N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide) R₁: 3,5-Dimethoxybenzyl; R₂: Trifluoromethylbenzothiazol-2-yl 594.64 Not Available Undisclosed (CK1δ inhibition explored)
Compound 278 (N-(4-methylpyridin-2-yl)acetamide) R₁: Phenyl; R₂: 4-Methylpyridin-2-yl 410.51 Not Available Undisclosed (CK1δ inhibition studied)
Key Observations:

Substituent Impact on Activity: The N-phenylacetamide group in the target compound differentiates it from IWP2/IWP3, which feature a benzothiazole ring at R₂. This substitution likely modulates solubility and binding affinity to Porcupine . Fluorine substitution in IWP3 enhances metabolic stability compared to the non-fluorinated target compound .

Synthetic Accessibility: The target compound and IWP2 are synthesized via nucleophilic substitution of 2-mercaptothienopyrimidinone intermediates with chloroacetamide derivatives. Yields vary significantly: IWP2 is synthesized in high purity (98–99%) , whereas Compound 278 shows a low yield (14%) due to steric hindrance from the pyridinyl group .

Functional Comparison with Non-Thienopyrimidine Analogues

Table 2: Activity Against Alternative Targets

Compound Class Example Compound Target/Activity IC₅₀/Potency Reference
Benzothieno[3,2-d]pyrimidines N-[2-(Cyclohexylthio)-4-oxobenzothieno[3,2-d]pyrimidin-3-yl]methanesulfonamide COX-2, iNOS (anti-inflammatory) IC₅₀: 0.8–2.1 µM (COX-2 inhibition)
Pyrimidine-2-thioacetamides 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide SIRT2 (anti-cancer) IC₅₀: 1.2 µM (SIRT2 inhibition)
Thiazolidinedione derivatives 5-((2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methylene)-3-phenylthiazolidine-2,4-dione Undisclosed (WNT pathway screening) Not Available
Key Observations:

Target Specificity: The target compound and IWP2/IWP3 are WNT-specific, whereas benzothieno[3,2-d]pyrimidines (e.g., Compound 8 from ) target inflammatory mediators like COX-2 and iNOS. This highlights the scaffold's versatility in drug design. SIRT2 inhibitors (e.g., ) share the thioacetamide linkage but lack the thienopyrimidine core, resulting in divergent biological effects.

Potency: WNT inhibitors (e.g., IWP2) exhibit nanomolar-range activity in cell-based assays , while anti-inflammatory thienopyrimidines require higher concentrations (micromolar range) .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodology : Begin with a nucleophilic substitution reaction between 4-oxo-3-phenylthieno[3,2-d]pyrimidine and a thiol-containing intermediate under alkaline conditions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Finalize by coupling with N-phenylacetamide using a condensing agent like DCC (dicyclohexylcarbodiimide) in anhydrous DMF. Monitor reaction progress via TLC and characterize products via 1H^1H-NMR and 13C^13C-NMR to confirm regioselectivity and purity .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • Methodology : Use 1H^1H-NMR and 13C^13C-NMR to confirm backbone connectivity and substituent positions. IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, employ X-ray diffraction (XRD) with SHELXL refinement to resolve bond angles and torsional strain in the thienopyrimidine core .

Q. How does the thienopyrimidine scaffold influence the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH. Monitor degradation via HPLC-UV at 254 nm. Compare half-life (t1/2t_{1/2}) and identify degradation products (e.g., hydrolysis of the acetamide group). Use LC-MS to characterize degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve SIRT2 inhibition?

  • Methodology : Synthesize analogs with substitutions at the phenyl (C3) and acetamide (N-phenyl) positions. Test inhibitory activity against SIRT2 using fluorometric assays (e.g., Boc-Lys(Ac)-AMC substrate). Correlate IC50_{50} values with electronic (Hammett constants) and steric (Taft parameters) effects. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Glu295) .

Q. What strategies resolve contradictions in reported biological activity across cell lines?

  • Methodology : Validate assay conditions by standardizing cell lines (e.g., MCF-7 vs. MDA-MB-231), culture media, and exposure times. Use dose-response curves (0.1–100 µM) to assess potency. Perform transcriptomic profiling (RNA-seq) to identify off-target effects. Cross-validate with kinase inhibition panels (Eurofins) to rule out promiscuity .

Q. How can computational modeling predict metabolic liabilities of this compound?

  • Methodology : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism. Perform in silico metabolite identification (Meteor Nexus) to highlight labile sites (e.g., sulfur oxidation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Correlate metabolic stability (t1/2t_{1/2}) with structural modifications .

Q. What experimental design optimizes pharmacological profiling in vivo?

  • Methodology : Use a randomized block design with split-plot arrangements for dose-ranging studies. Administer the compound orally (1–50 mg/kg) to rodents, with plasma sampling at 0, 1, 3, 6, and 24 hours. Quantify exposure (AUC, Cmax_{max}) via LC-MS/MS. Include positive controls (e.g., known SIRT2 inhibitors) and statistical power analysis (n ≥ 6/group) to ensure reproducibility .

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